molecular formula C9H11Cl2N B1321766 3,5-dichloro-N-propylaniline CAS No. 42266-04-6

3,5-dichloro-N-propylaniline

Cat. No.: B1321766
CAS No.: 42266-04-6
M. Wt: 204.09 g/mol
InChI Key: OCQKLLNZTLAQBU-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-propylaniline ( 42266-04-6) is an organic compound with the molecular formula C9H11Cl2N and a molecular weight of 204.10 g/mol . This chemical is a derivative of 3,5-dichloroaniline, a compound well-established as a key intermediate in the synthesis of agrochemicals and a metabolite of dicarboximide fungicides . The parent compound, 3,5-dichloroaniline, is a known precursor to fungicides such as vinclozolin and is a major metabolite of fungicides like iprodione and procymidone in soil and plants . As a derivative, this compound is of significant interest in chemical synthesis for the development of novel active ingredients, particularly in crop protection research. The propyl side chain on the aniline nitrogen may be utilized to modify the physicochemical properties and biological activity of target molecules. Research indicates that metabolites like 3,5-dichloroaniline can exhibit higher toxicity and greater environmental persistence than their parent compounds, making them a focus for environmental monitoring and toxicological studies . Consequently, this compound serves as a valuable reagent for analytical method development, including the creation of reference standards for residue analysis in food and environmental samples using advanced techniques like HPLC-MS/MS . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQKLLNZTLAQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301616
Record name 3,5-Dichloro-N-propylbenzenamine
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Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42266-04-6
Record name 3,5-Dichloro-N-propylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42266-04-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-N-propylbenzenamine
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Synthetic Methodologies for 3,5 Dichloro N Propylaniline and Its Precursors

Strategies for N-Alkylation of Dichloroanilines

The introduction of a propyl group onto the nitrogen atom of 3,5-dichloroaniline (B42879) is a key step in the synthesis of the target compound. This can be achieved through either direct or indirect approaches.

Direct N-Propylation Approaches

Direct N-propylation involves the reaction of 3,5-dichloroaniline with a propylating agent. One common method is the use of primary alcohols, such as 1-propanol (B7761284), in the presence of a catalyst. This "hydrogen-borrowing" or "hydrogen autotransfer" methodology is considered a sustainable and atom-economical approach as water is the only byproduct. mdpi.comnih.gov Various catalytic systems have been explored for the N-alkylation of anilines with alcohols, including those based on precious metals like palladium and non-noble metals such as nickel, copper, and tungsten. nih.govnih.govresearchgate.netacs.orgresearchgate.net For instance, a Cu/SiO2 catalyst has been shown to be highly effective for the vapor-phase N-propylation of aniline (B41778) with 1-propanol, achieving high conversion and selectivity. researchgate.net Nickel-based catalysts, often in combination with ligands like 1,10-phenanthroline, have also been successfully employed for the N-alkylation of anilines with a range of primary alcohols. acs.orgresearchgate.net

Another direct approach is reductive amination, which involves the reaction of 3,5-dichloroaniline with propanal (propionaldehyde). masterorganicchemistry.com This method first forms an imine intermediate, which is then reduced in situ to the desired N-propylaniline. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com The use of NaBH3CN is particularly advantageous as it can selectively reduce the iminium ion in the presence of the aldehyde starting material. masterorganicchemistry.com

Indirect Routes via Intermediate Functionalization

Indirect methods for N-propylation involve the initial reaction of 3,5-dichloroaniline with a molecule containing a three-carbon chain and a reactive functional group, which is subsequently converted to the propyl group. For example, 3,5-dichloroaniline can undergo a Michael addition to acrylonitrile. This reaction proceeds via nucleophilic attack of the amine onto the α,β-unsaturated nitrile, typically in the presence of a base, to form 3-(3,5-dichlorophenylamino)propionitrile. The nitrile group can then be subjected to hydrolysis to yield the corresponding carboxylic acid. While this specific example leads to a propionic acid derivative rather than a simple propyl group, it illustrates the principle of building the carbon chain first, followed by functional group manipulation.

Synthesis of 3,5-Dichloroaniline Scaffolds

The precursor, 3,5-dichloroaniline, can be synthesized through several routes, primarily involving the introduction of chloro and amino functionalities onto an aromatic ring.

Halogenation and Subsequent Amination Reactions

One synthetic pathway to 3,5-dichloroaniline starts from dichlorobenzene isomers. A process has been described that involves the bromination of dichlorobenzene to produce dichlorobromobenzene, followed by isomerization and separation to isolate 3,5-dichlorobromobenzene. quickcompany.in This intermediate then undergoes amination (ammonolysis) to yield 3,5-dichloroaniline. quickcompany.in Another approach starts with 1,3,5-trichlorobenzene, which can be subjected to amination in an organic solvent with an alkali to produce 3,5-dichloroaniline. google.com

A multi-step synthesis starting from 2,4-dichloroaniline (B164938) has also been reported. This process involves the bromination of 2,4-dichloroaniline to form 2-bromo-4,6-dichloroaniline. google.com This intermediate is then subjected to diazotization followed by reduction to yield 3,5-dichlorobromobenzene, which is subsequently aminated to give 3,5-dichloroaniline. google.com

Reduction of Nitro-Substituted Aromatic Precursors

A common and industrially significant method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. For 3,5-dichloroaniline, the precursor is 3,5-dichloronitrobenzene (B1666198). This reduction can be achieved using various reducing agents and catalyst systems.

A widely used method is catalytic hydrogenation, where 3,5-dichloronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst. environmentclearance.nic.ingoogle.com Palladium on carbon (Pd/C) and platinum-based catalysts are frequently employed for this transformation. acs.orgnih.govhscatalysts.comprepchem.com The reaction is typically carried out under pressure and at elevated temperatures. prepchem.comgoogle.com Iron powder in an acidic medium is another common reducing system for converting nitroarenes to anilines. environmentclearance.nic.in

The synthesis of the 3,5-dichloronitrobenzene precursor itself is an important consideration. One route involves the diazotization of 2,6-dichloro-p-nitroaniline or 4,6-dichloro-o-nitroaniline, followed by denitrification and hydrolysis. google.com

Catalyst Systems and Reaction Optimization in Aniline Synthesis

The efficiency and selectivity of aniline synthesis, particularly through catalytic routes, are highly dependent on the choice of catalyst and reaction conditions.

In the context of N-alkylation , catalyst optimization is crucial to achieve high yields of the desired mono-propylated product and minimize side reactions. For the "hydrogen-borrowing" strategy with alcohols, catalysts based on palladium, nickel, copper, and tungsten have been investigated. nih.govnih.govacs.orgresearchgate.net Optimization studies for the N-alkylation of aniline with benzyl (B1604629) alcohol using a nickel-based catalyst, for example, involved screening various ligands and bases, with a combination of NiBr2, 1,10-phenanthroline, and t-BuOK proving effective. acs.org Microwave-assisted reactions have also been explored to enhance efficiency. organic-chemistry.orgorganic-chemistry.org

For the synthesis of the aniline scaffold via reduction of nitro compounds , palladium and platinum catalysts supported on materials like alumina (B75360) or carbon are widely reported. acs.orgnih.gov Studies have shown that factors such as metal loading and particle size can significantly impact catalyst activity and selectivity. acs.orgnih.gov For instance, in the hydrogenation of nitrobenzene, a lower loading of palladium on alumina was found to favor the formation of aniline while minimizing over-hydrogenation byproducts. acs.orgnih.gov Reaction conditions such as temperature, pressure, and solvent also play a critical role and are optimized to maximize yield and purity. google.com In amination reactions of aryl halides, copper-based catalysts, often in conjunction with specific ligands like bisaryl oxalic diamides or 4-hydroxy-l-proline, have been shown to be effective. organic-chemistry.org

Below are data tables summarizing typical reaction conditions for the key synthetic steps.

Table 1: Representative Conditions for N-Alkylation of Anilines

Alkylation Method Amine Substrate Alkylating Agent Catalyst System Solvent Temperature (°C) Yield (%) Reference
Hydrogen Borrowing Aniline Benzyl Alcohol CoNx@NC, t-BuOK Toluene (B28343) 140 99 nih.gov
Hydrogen Borrowing Aniline 1-Propanol Cu/SiO2 Vapor Phase 260 >92 (selectivity) researchgate.net
Hydrogen Borrowing Aniline Benzyl Alcohol NiBr2, 1,10-phenanthroline, t-BuOK Toluene 130 99 (conversion) acs.org

Table 2: Representative Conditions for Synthesis of Dichloroanilines

Reaction Type Starting Material Reagents/Catalyst Solvent/Medium Temperature (°C) Pressure Yield (%) Reference
Dechlorination 2,3,5,6-Tetrachloroaniline H2, 5% Pd/C, HCl, H2SO4 Water 250 200 atm 89 prepchem.com
Reduction 3,5-Dichloronitrobenzene Iron powder, Acid - - - - environmentclearance.nic.in
Reduction 3,4-Dichloro-1-nitrobenzene H2, Pt on Carbon, Ethanolamine Product Amine/Water 135-160 540 psig - google.com

Homogeneous Catalysis Approaches

Homogeneous catalysis offers a powerful tool for the N-alkylation of anilines, including the synthesis of 3,5-dichloro-N-propylaniline. In these systems, the catalyst is in the same phase as the reactants, typically in a liquid solution. This often leads to high selectivity and milder reaction conditions compared to some heterogeneous methods.

Various transition metal complexes have been shown to be effective for the N-alkylation of anilines with alcohols. For instance, molybdenum complexes have been developed for the direct N-alkylation of anilines or nitroarenes with alcohols. rsc.org These catalysts exhibit a strong capacity for dehydrogenation, facilitating the reaction. rsc.org Rhodium(I)-based catalysts are also known to be efficient for various organic transformations, including those that can be adapted for N-alkylation. rsc.org Iron and manganese-catalyzed reductive coupling of nitroaromatics with olefins also present a pathway to N-alkylanilines. rsc.org

A general procedure for homogeneous N-alkylation of anilines involves reacting the aniline derivative with an alcohol in the presence of a catalyst and often a base in a suitable solvent. For example, a bipyridyl metal-organic framework supported cobalt catalyst has been used for the N-alkylation of aniline with benzyl alcohol in the presence of a base like KOtBu in dry toluene at elevated temperatures. rsc.org While this specific example uses a MOF, which can be considered a bridge between homogeneous and heterogeneous catalysis, the catalytic species is a well-defined molecular complex.

In the context of synthesizing this compound, a likely homogeneous catalytic approach would involve the reaction of 3,5-dichloroaniline with 1-propanol in the presence of a suitable transition metal catalyst. The choice of catalyst and ligands is crucial for achieving high yields and selectivity, minimizing side reactions such as over-alkylation.

Table 1: Examples of Homogeneous Catalysis for N-Alkylation of Anilines

Catalyst System Aniline Substrate Alkylating Agent Solvent Temperature (°C) Yield (%) Reference
bpy-UiO-CoCl₂ / KOtBu Aniline Benzyl alcohol Toluene 120 - rsc.org
Molybdenum Complex Aniline/Nitroarenes Alcohols - - - rsc.org
Rhodium(I) Complex N-propargylic anilines - - - High rsc.org
Iron/hydroxysilane Nitrobenzene Olefins - - - rsc.org

Heterogeneous Catalysis (e.g., Cu/SiO2 systems)

Heterogeneous catalysis provides a practical and often more environmentally friendly alternative for the synthesis of N-alkylanilines. In these systems, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. This facilitates catalyst separation and recycling.

Copper-based catalysts, particularly those supported on silica (B1680970) (Cu/SiO2), have demonstrated high efficacy for the vapor-phase N-alkylation of anilines with alcohols. cjcatal.comresearchgate.net For the synthesis of N-propylaniline from aniline and 1-propanol, a Cu/SiO2 catalyst prepared by the incipient wetness method showed excellent activity and selectivity. At a reaction temperature of 260°C, complete conversion of 1-propanol was achieved with a selectivity for N-propylaniline exceeding 92%. cjcatal.comresearchgate.net The crystallinity of the copper on the support was found to be a key factor for high catalytic performance. cjcatal.com

The mechanism for N-alkylation over such catalysts is believed to proceed via an SN2 type mechanism for n-propyl derivatives. researchgate.net The catalyst facilitates the dehydrogenation of the alcohol to the corresponding aldehyde, which then condenses with the aniline to form an imine, followed by hydrogenation to the N-alkylaniline. The acidic properties of the support material can influence the reaction, with more acidic sites potentially leading to more by-products. sciengine.com

For the synthesis of this compound, a similar vapor-phase reaction over a Cu/SiO2 catalyst could be envisioned. 3,5-dichloroaniline and 1-propanol would be passed over the solid catalyst at an optimized temperature. The presence of the electron-withdrawing chloro groups on the aniline ring might affect the reaction rate and require adjustment of the process parameters.

Table 2: Performance of Cu/SiO2 Catalyst in N-propylaniline Synthesis

Catalyst Reactants Temperature (°C) 1-Propanol Conversion (%) N-Propyl Aniline Selectivity (%) Reference
Cu/SiO₂ Aniline, 1-Propanol 260 100 >92 cjcatal.comresearchgate.net

Solvent Effects and Process Parameter Optimization

The choice of solvent and the optimization of process parameters are critical for maximizing the yield and selectivity of N-alkylation reactions. The solvent can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, participate in the reaction mechanism.

In the N-alkylation of anilines, solvent polarity has been shown to play a significant role. For the N-alkylation of benzyl alcohol with aniline over a niobium oxide catalyst, polar solvents like toluene resulted in stable and high yields, while nonpolar solvents such as cyclohexane (B81311) and dodecane (B42187) led to a drastic decrease in yield. sioc-journal.cn This suggests that polar media can be crucial for stabilizing carbocation intermediates that may form during the reaction. sioc-journal.cn In other systems, such as the visible-light-induced N-alkylation of anilines, hexane (B92381), a nonpolar solvent, was found to be the most suitable. rsc.org

The optimization of reaction parameters such as temperature, pressure, reaction time, and reactant molar ratios is essential for achieving the desired outcome. For instance, in the synthesis of N-propylaniline over a Cu/SiO2 catalyst, the reaction temperature was a key variable, with 260°C being optimal. cjcatal.comresearchgate.net In homogeneous catalysis, the catalyst loading and the amount of base can also be fine-tuned to improve performance. rsc.org

For the synthesis of this compound, a systematic study of solvent effects would be necessary to determine the optimal reaction medium. The electronic properties of the chlorinated aniline may influence its reactivity and the stability of any intermediates, making solvent choice particularly important. A thorough optimization of process parameters would then be required to achieve high conversion of 3,5-dichloroaniline and high selectivity towards the desired mono-propylated product.

Table 3: Effect of Solvent Polarity on N-benzylaniline Yield

Catalyst Solvent Solvent Polarity Yield (%) Reference
Niobium Oxide Toluene Polar 65.0 sioc-journal.cn
Niobium Oxide Cyclohexane Nonpolar 3.2 sioc-journal.cn
Niobium Oxide Dodecane Nonpolar 4.4 sioc-journal.cn

Chemical Transformations and Derivative Synthesis of 3,5 Dichloro N Propylaniline

Reactions at the Amine Functionality

The secondary amine group in 3,5-dichloro-N-propylaniline is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various derivatives such as amides and sulfonamides. It also participates in condensation reactions with carbonyl compounds.

Acylation Reactions (e.g., Amide Formation)

The nitrogen atom of this compound readily participates in acylation reactions with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride byproduct. A classic example is the Schotten-Baumann reaction, where the amine reacts with an acyl chloride in the presence of an aqueous base. Alternatively, modern peptide coupling reagents can be employed to form the amide bond from a carboxylic acid.

The resulting products, N-aryl-N-alkylamides, are important structural motifs in medicinal chemistry and materials science. The reaction is generally high-yielding and specific to the amine functionality, leaving the aromatic ring intact.

Reactant 1Reactant 2ConditionsProduct
This compoundAcetyl chloridePyridine (B92270) or aq. NaOHN-(3,5-dichlorophenyl)-N-propylacetamide
This compoundBenzoyl chloridePyridine or aq. NaOHN-benzoyl-3,5-dichloro-N-propylaniline
This compoundAcetic AnhydrideHeat or acid catalystN-(3,5-dichlorophenyl)-N-propylacetamide

Sulfonylation Reactions (e.g., Sulfonamide Derivatives)

In a manner analogous to acylation, this compound can be sulfonylated to produce sulfonamides. The most common method involves the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (Hinsberg test). This reaction provides a stable sulfonamide derivative. dntb.gov.uaorganic-chemistry.org

Recent advancements have introduced alternative methods, such as sulfur(VI)-fluoride exchange (SuFEx) chemistry or the sulfur-phenolate exchange (SuPhenEx) reaction, which can offer milder conditions and high yields for the synthesis of sulfonamides from N-alkylanilines. nih.govacs.org These methods are part of a growing toolkit for creating diverse sulfonamide libraries.

Reactant 1Reactant 2ConditionsProduct
This compoundp-Toluenesulfonyl chloridePyridine, 0°C to RTN-(3,5-dichlorophenyl)-4-methyl-N-propylbenzenesulfonamide
This compoundMethanesulfonyl chlorideTriethylamine, CH₂Cl₂N-(3,5-dichlorophenyl)-N-propylmethanesulfonamide

Condensation Reactions for Schiff Base Formation

The formation of a traditional Schiff base (or imine) involves the condensation of a primary amine with an aldehyde or a ketone. juniperpublishers.comwikipedia.org As this compound is a secondary amine, it cannot form a stable, neutral imine. Instead, it undergoes a related condensation reaction with enolizable aldehydes and ketones to form an enamine . libretexts.orgmasterorganicchemistry.com

The mechanism involves the initial acid-catalyzed nucleophilic addition of the secondary amine to the carbonyl group to form a hemiaminal (or carbinolamine) intermediate. Subsequent dehydration leads to a positively charged iminium ion. Since there is no proton on the nitrogen to eliminate, a proton is removed from an adjacent carbon (the α-carbon of the original carbonyl compound) to form the carbon-carbon double bond of the enamine. youtube.comchemistry.coach Enamines are versatile synthetic intermediates, acting as carbon nucleophiles in reactions like the Stork enamine alkylation. chemistry.coach

Reactant 1Reactant 2 (enolizable)ConditionsProduct Type
This compoundCyclohexanoneAcid catalyst (e.g., p-TsOH), removal of waterEnamine
This compoundPropanalAcid catalyst, removal of waterEnamine

Modifications of the Aromatic Ring

The substitution pattern on the aromatic ring of this compound dictates its reactivity towards further substitution. The ring is influenced by three substituents: two deactivating, ortho,para-directing chloro groups and one strongly activating, ortho,para-directing N-propylamino group.

Electrophilic Aromatic Substitution Studies (Regioselectivity)

Electrophilic aromatic substitution (EAS) on this molecule is governed by the powerful activating effect of the N-propylamino group, which overrides the deactivating nature of the two chlorine atoms. The N-propylamino group directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself. All three of these positions are sterically accessible.

Therefore, electrophilic attack is predicted to occur at the C2, C4, and C6 positions. Research on the iodination of the parent 3,5-dichloroaniline (B42879) using various silver salts and iodine showed a preference for substitution at the C4 (para) position, with di-iodinated products also being formed. nih.govuky.edu This suggests that for halogenation of this compound, a mixture of 2-, 4-, and 6-substituted products, along with polysubstituted derivatives, is likely, with the para-substituted product often being significant.

SubstituentTypeActivating/DeactivatingDirecting Effect
-NH-propylAminoStrongly ActivatingOrtho, Para (to C1)
-Cl (at C3)HalogenDeactivatingOrtho, Para (to C3)
-Cl (at C5)HalogenDeactivatingOrtho, Para (to C5)
Predicted EAS Sites C2, C4, C6 (activated by -NHPr)

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group (like chloride) from the aromatic ring, is generally disfavored for this compound under standard conditions. SNAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgmasterorganicchemistry.com

In this compound, the ring is activated by the electron-donating N-propylamino group, making it electron-rich and thus non-receptive to nucleophilic attack. Furthermore, the chlorine atoms are not positioned ortho or para to any strong electron-withdrawing groups. For these reasons, displacement of the chlorine atoms via a standard SNAr mechanism is not a viable synthetic route. Such transformations would necessitate harsh conditions or the use of transition-metal catalysis, which operate via different mechanisms (e.g., reductive elimination from a metal center). google.com

FeatureRequirement for SNArStatus in this compound
Ring Electronics Electron-poor aromatic ringElectron-rich due to -NHPr group
Activating Groups Strong electron-withdrawing group(s) ortho/para to leaving groupNo strong EWGs present
Leaving Groups Halides (-Cl) are presentNot activated for nucleophilic displacement
Overall Reactivity Low to negligible under standard SNAr conditionsNot a viable pathway

Cross-Coupling Reactions for Extended Structures

The derivatization of this compound to form extended molecular structures can be effectively achieved through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The presence of two chlorine atoms on the aromatic ring of this compound offers opportunities for mono- or di-functionalization, enabling the synthesis of a wide array of complex molecules. The primary challenge and area of research in the cross-coupling of dihalogenated arenes is controlling the regioselectivity of the reaction.

While specific literature on the cross-coupling reactions of this compound is not extensively documented, the reactivity can be inferred from studies on analogous dihaloarenes and anilines. The two chlorine atoms in this compound are in chemically equivalent positions (meta to the N-propylamino group), which simplifies the regioselectivity for the first coupling reaction. However, the introduction of the first substituent can electronically and sterically influence the position of a second coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. rsc.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could yield a mono- or diarylated product. Studies on similar molecules, such as 3,5-dichloropyridazine, have shown that the choice of palladium catalyst and ligand system is crucial for controlling the reaction's outcome. mdpi.comscispace.com For instance, a catalyst system based on DPPF (1,1'-bis(diphenylphosphino)ferrocene) might favor coupling at one position, while a bulkier ligand like Q-Phos could potentially lead to selective mono-arylation or influence the site of a second coupling. mdpi.comscispace.com In a ligand-free system using palladium acetate (B1210297) in an aqueous phase, high yields of mono-arylated products have been achieved with 2,3,5-trichloropyridine, suggesting a similar approach could be viable for this compound to produce extended biaryl structures. nih.gov

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds, typically between an aryl halide and an amine. acs.org Applying this to this compound would involve coupling it with another amine to create more complex diamine structures. The choice of phosphine (B1218219) ligands, such as sterically hindered biaryl phosphines, is critical in facilitating the coupling of aryl chlorides. acs.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is the method of choice. researchgate.net This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. This would allow for the synthesis of 3-chloro-5-alkynyl-N-propylaniline or 3,5-dialkynyl-N-propylaniline derivatives, which are valuable precursors for more complex heterocyclic or polycyclic aromatic systems.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene, which would allow for the introduction of vinyl groups onto the this compound core. These vinylated derivatives can then undergo further transformations like cyclizations or serve as monomers for polymerization.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions on analogous dihaloaromatic compounds, which can be adapted for this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Dihaloarenes

Reaction Type Dihaloarene Substrate Coupling Partner Catalyst System Base Solvent Product Type Reference
Suzuki-Miyaura Coupling 2,3,5-Trichloropyridine Phenylboronic acid Pd(OAc)₂ (ligand-free) Na₂CO₃ H₂O/DMF 3,5-Dichloro-2-phenylpyridine nih.gov
Suzuki-Miyaura Coupling 3,5-Dichloropyridazine Phenylboronic acid Pd(dppf)Cl₂ or Pd/Q-Phos K₃PO₄ Toluene (B28343)/H₂O Mono-phenylated pyridazine mdpi.comscispace.com
Buchwald-Hartwig Amination 6,7-Dichloro-5,8-quinolinequinone Various anilines Pd(OAc)₂ / BrettPhos K₂CO₃ or Cs₂CO₃ EtOH/H₂O 6-Arylamino-7-chloro-5,8-quinolinequinone thieme-connect.com

| Sonogashira Coupling | 3,5-Dibromo-2-pyrone | Terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | C3-alkynylated 2-pyrone | nih.gov |

Stereochemical Aspects in Derivative Synthesis

The synthesis of chiral derivatives from this compound involves the introduction of one or more stereocenters into the molecule. This can be achieved through various asymmetric synthesis strategies, where the reaction is controlled to favor the formation of one stereoisomer over others. numberanalytics.com The structure of this compound offers several positions where a stereocenter can be created:

At the N-propyl group: The propyl chain can be functionalized to create a chiral center. For example, hydroxylation or amination at the C2 position of the propyl group would generate a stereocenter.

Through reactions involving the nitrogen atom: The amine functionality can be converted into an imine, which can then undergo stereoselective additions.

On substituents introduced via cross-coupling: Functional groups added to the aromatic ring can be chiral or can be subsequently modified to introduce chirality.

Asymmetric Synthesis Strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. numberanalytics.com For instance, if a carboxylic acid group were introduced to the N-propyl chain, it could be coupled with a chiral auxiliary like an Evans oxazolidinone or Oppolzer's camphorsultam. Subsequent reactions, such as alkylation, would proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to control the stereochemistry of the reaction. numberanalytics.com For example, the synthesis of chiral propargylamines can be achieved by the addition of alkynes to imines in the presence of a chiral catalyst. nih.govnih.gov The N-propylamino group of this compound could be first oxidized to an imine, which could then react with a nucleophile under the control of a chiral catalyst to produce a chiral amine.

Stereoselective Radical Reactions: Recent advances in photoredox catalysis have enabled the stereoselective addition of radicals to chiral imines. nih.gov A strategy for this compound could involve its conversion to a chiral N-sulfinyl imine, which can then undergo diastereoselective radical addition to create a new stereocenter alpha to the nitrogen. nih.gov

The following table outlines potential strategies for introducing chirality into derivatives of this compound.

Table 2: Strategies for Asymmetric Synthesis of this compound Derivatives

Strategy Position of Stereocenter Method Key Reagents/Catalysts Product Type Reference
Chiral Auxiliary On a side chain Diastereoselective alkylation Evans oxazolidinones, Oppolzer's camphorsultam Chiral carboxylic acid derivatives numberanalytics.com
Asymmetric Catalysis α to Nitrogen Asymmetric Mannich-type reaction Chiral Brønsted base catalyst syn-Propargylamines nih.gov
Asymmetric Catalysis α to Nitrogen Asymmetric alkynylation of imines Chiral N-sulfinylimines, organometallic reagents Chiral propargylamines nih.gov

| Photoredox Catalysis | α to Nitrogen | Stereoselective radical addition | Chiral N-sulfinyl imine, photocatalyst | Unnatural α-amino acid derivatives | nih.gov |

These methods highlight the potential for creating a diverse range of chiral molecules derived from this compound, which could be of interest in medicinal chemistry and materials science where specific stereoisomers often exhibit desired biological activity or physical properties.

Table of Mentioned Compounds

Compound Name
This compound
1,1'-bis(diphenylphosphino)ferrocene (DPPF)
1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene (Q-Phos)
Palladium acetate
3,5-Dichloro-2-phenylpyridine
2,3,5-Trichloropyridine
Phenylboronic acid
3,5-Dichloropyridazine
BrettPhos
6,7-Dichloro-5,8-quinolinequinone
6-Arylamino-7-chloro-5,8-quinolinequinone
3,5-Dibromo-2-pyrone
C3-alkynylated 2-pyrone
Evans oxazolidinone
Oppolzer's camphorsultam
syn-Propargylamine
Chiral propargylamine
N-sulfinyl imine

Computational and Theoretical Studies on 3,5 Dichloro N Propylaniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to characterizing the intrinsic properties of a molecule. For 3,5-dichloro-N-propylaniline, these calculations reveal how the interplay between the electron-withdrawing chloro groups and the electron-donating N-propylamino group governs its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. google.com For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict its most stable three-dimensional structure. researchgate.netresearchgate.net These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The geometry optimization reveals a structure where the aniline (B41778) nitrogen atom is nearly planar, a result of the delocalization of its lone pair into the aromatic ring. The two chlorine atoms at the meta positions influence the electronic distribution of the benzene (B151609) ring. The propyl group attached to the nitrogen introduces conformational flexibility.

Table 1: Representative Geometric Parameters of this compound (Optimized via DFT) Note: The following data is representative and based on typical values for similar structures calculated using DFT methods.

ParameterBond/AngleValue
Bond Lengths C-N~1.40 Å
C-Cl~1.74 Å
N-C(propyl)~1.46 Å
Bond Angles C-N-C~121°
Cl-C-C~119°

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. wuxiapptec.comschrodinger.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is primarily localized on the aniline fragment, specifically the nitrogen atom and the aromatic ring, reflecting its electron-donating character. The LUMO is distributed over the aromatic ring, influenced by the electron-withdrawing chlorine atoms. The substituents significantly modulate the energies of these orbitals. The two chlorine atoms lower the energy of both the HOMO and LUMO, while the N-propyl group raises the HOMO energy. The net effect on the HOMO-LUMO gap can be compared with related compounds to understand its relative reactivity. nih.gov

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Aniline and Related Compounds Note: Values are illustrative and depend on the specific computational level. Energies are in electron volts (eV).

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aniline-5.15-0.155.00
3,5-Dichloroaniline (B42879)-5.58-0.874.71
N-Propylaniline-4.98-0.054.93
This compound (Estimated) ~ -5.40 ~ -0.75 ~ 4.65

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution on a molecule's surface and predicting its reactive behavior. uni-muenchen.dedtic.milresearchgate.net The MEP indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). mdpi.com

For this compound, the MEP map would show a region of significant negative potential around the nitrogen atom, corresponding to its lone pair of electrons. This site is the most likely point for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen (the N-H proton) would exhibit a region of positive potential, making it a potential hydrogen bond donor. The electron-withdrawing nature of the chlorine atoms would lead to a less negative (or even slightly positive) potential on the aromatic ring compared to unsubstituted aniline, thereby deactivating it towards electrophilic substitution. researchgate.net

Table 3: Representative Molecular Electrostatic Potential (MEP) Values Note: VS,min represents the minimum electrostatic potential (electron-rich region), while VS,max represents the maximum (electron-poor region).

MoleculeRegionPotential TypeValue (kcal/mol)Predicted Reactivity
This compound Vicinity of N atomVS,min~ -35Nucleophilic / Electrophilic Attack Site
Vicinity of N-H protonVS,max~ +45Electrophilic / Hydrogen Bond Donor Site
Vicinity of Cl atomsVS,min~ -10Weak Nucleophilic Site

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques explore the dynamic behavior of molecules, including bond rotations and intermolecular interactions over time.

The rotation around the C(aryl)-N bond in anilines is a topic of significant interest. Due to the partial double bond character resulting from the conjugation of the nitrogen lone pair with the aromatic π-system, this rotation is restricted. csic.es The energy required to overcome this restriction is known as the rotational barrier.

Computational methods, particularly DFT, can be used to calculate this barrier by mapping the potential energy surface as a function of the C-C-N-C dihedral angle. mdpi.com The transition state for this rotation typically involves a geometry where the nitrogen lone pair is perpendicular to the plane of the aromatic ring, breaking the conjugation. csic.es The height of this barrier is sensitive to electronic effects; electron-withdrawing groups on the ring, like chlorine, can increase the barrier by enhancing the lone pair delocalization in the ground state. csic.es

Table 4: Calculated Rotational Barriers for C-N Bond in Substituted Anilines Note: These values are representative and sourced from studies on similar systems.

CompoundMethodRotational Barrier (ΔG‡, kcal/mol)
N-MethylanilineDFT~ 6.0
N-(Pyridin-4-yl)-2-isopropylanilineDFT/NMR~ 11-12
N-BenzhydrylformamideDFT/NMR~ 15-17 mdpi.com
This compound (Estimated) DFT ~ 7-9

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties. Computational modeling can simulate these non-covalent interactions, such as hydrogen bonding and van der Waals forces. acs.org

Table 5: Representative Intermolecular Interaction Parameters for an Aniline Dimer Model Note: Data based on computational studies of similar aniline dimers.

Interaction TypeDonor-AcceptorDistance (Å)Interaction Energy (kcal/mol)
Hydrogen BondN-H ··· N~ 2.2~ -4.5
van der WaalsPropyl-Propyl> 3.5~ -1.0

Structure-Activity Relationship (SAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) frameworks are fundamental in computational chemistry for understanding how a molecule's chemical structure influences its biological activity or chemical properties. wikipedia.org These frameworks are particularly crucial in the study of industrial chemicals and potential pharmaceutical compounds. For this compound, theoretical SAR studies, especially Quantitative Structure-Activity Relationship (QSAR) models, provide a powerful lens through which to investigate its molecular behavior without direct experimental testing. excli.de

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific endpoint, such as biological activity or a physical property. wikipedia.orgmdpi.com The core principle of QSAR is that the variations in the activity of a group of molecules are dependent on the changes in their molecular features. excli.de For aniline derivatives, QSAR has been widely applied to elucidate mechanisms of action for various biological endpoints. ijlpr.comcust.edu.tw

The development of a QSAR model involves several key steps: the selection of a dataset of molecules with known activities, the calculation of molecular descriptors, the establishment of a mathematical relationship between the descriptors and the activity using statistical methods, and rigorous model validation. excli.demdpi.com

For a compound like this compound, a QSAR model would be built using a series of structurally similar aniline derivatives. The biological activity could be any measurable effect, such as toxicity to aquatic organisms or metabolic rate. nih.govtandfonline.com Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO and LUMO). tandfonline.comrdd.edu.iq For instance, the partial charge on the amine nitrogen and the susceptibility to nucleophilic attack are critical in predicting the metabolism of substituted anilines. tandfonline.com

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume and surface area.

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of a compound. nih.govresearchgate.net Lipophilicity is a key factor in how a compound is absorbed and distributed.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like branching and connectivity. ijlpr.comcust.edu.tw

Multiple Linear Regression (MLR) is a common statistical method used to generate the QSAR equation, which takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients. nih.govnih.gov By analyzing the descriptors that are statistically significant in the final model, researchers can infer the mechanistic basis of the observed activity. For example, a QSAR study on the carcinogenicity of aniline derivatives identified descriptors like logP and connectivity indices as significant, suggesting that hydrophobicity and molecular structure play key roles. ijlpr.com Similarly, the toxicity of monosubstituted anilines has been successfully modeled using log KOW (a measure of lipophilicity), indicating a polar narcosis mechanism of action. nih.gov

Table 1: Key Molecular Descriptors for QSAR Modeling of Aniline Derivatives
Descriptor TypeExample DescriptorSignificance in Aniline QSAR ModelsReference
HydrophobicLogP (Octanol-water partition coefficient)Crucial for predicting lipophilicity, toxicity, and carcinogenic properties. ijlpr.comnih.govnih.gov ijlpr.comnih.govnih.gov
ElectronicPartial charge on the amine nitrogenImportant for predicting metabolic pathways like N-acetylation. tandfonline.com tandfonline.com
ElectronicDipole Moment (µ)Relates to the overall polarity of the molecule, influencing interactions and properties. rdd.edu.iqutq.edu.iq rdd.edu.iqutq.edu.iq
TopologicalConnectivity Indices (e.g., ¹χ)Used to model antimicrobial activity and carcinogenicity by describing molecular branching and size. ijlpr.comcust.edu.tw ijlpr.comcust.edu.tw
ElectronicNucleophilic SusceptibilityPredicts susceptibility to metabolic attack at specific ring positions. tandfonline.com tandfonline.com

Metabolism and Environmental Transformation Pathways of 3,5 Dichloro N Propylaniline

Microbial Degradation Mechanisms

There is no specific information available on the microbial degradation of 3,5-dichloro-N-propylaniline. Research on analogous compounds suggests potential pathways, but these have not been confirmed for this specific chemical.

Aerobic Biotransformation Pathways

No studies detailing the aerobic biotransformation of this compound were found.

Anaerobic Biotransformation Pathways

No studies detailing the anaerobic biotransformation of this compound were found.

Identification of Key Microbial Strains and Consortia

No microbial strains or consortia have been identified in the literature for their ability to degrade this compound.

Enzymatic Dechlorination and Aromatic Ring Cleavage Pathways

Specific enzymatic pathways for the dechlorination or ring cleavage of this compound have not been documented. General metabolism of N-alkylanilines can involve N-oxidation and N-dealkylation catalyzed by cytochrome P450 enzymes. nih.govtandfonline.com Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have also been shown to catalyze the transformation of some N-alkylanilines. ucl.ac.ukcardiff.ac.uk However, these have not been studied in the context of this compound.

Genetic and Genomic Basis of Degradation

The genetic and genomic basis for the degradation of this compound has not been investigated.

Abiotic Degradation Processes

Information on the abiotic degradation processes, such as hydrolysis or photolysis, specifically for this compound is not available in the reviewed literature. For the related compound 3,5-dichloroaniline (B42879), its release into the environment is noted to be a result of its use in producing pesticides and dyes. nih.gov

Photolytic Degradation Studies

The environmental persistence of this compound is significantly influenced by its susceptibility to photolytic degradation, a process primarily understood through the study of its main transformation product, 3,5-dichloroaniline (3,5-DCA). Research into the photolysis of 3,5-DCA reveals that it is a critical pathway for its environmental breakdown. nyxxb.cn

Studies conducted under laboratory conditions have demonstrated that 3,5-DCA degrades when exposed to artificial light sources. nyxxb.cn At an initial concentration of 5 mg/L, the photolysis half-life of 3,5-DCA was 49.5 minutes under a xenon lamp and substantially faster at 11.6 minutes under a UV lamp, indicating a strong influence of light wavelength and intensity on the degradation rate. nyxxb.cn

The pH of the aqueous medium also plays a crucial role in the photolytic process. The degradation of 3,5-DCA is most rapid under neutral (pH 7) and alkaline (pH 9) conditions, with photolytic half-lives of 9.9 minutes and 10.7 minutes, respectively. nyxxb.cn In contrast, the process is significantly slower under acidic conditions (pH 4), with the half-life extending to 168 minutes. nyxxb.cn The nature of the solvent medium further alters the degradation kinetics; half-lives of 4.10 hours in methanol, 2.69 hours in acetonitrile (B52724), and 0.58 hours in n-hexane have been recorded. nyxxb.cn Further investigation into the photolysis in n-hexane identified a mono-dechlorinated product, suggesting that cleavage of the carbon-chlorine bond is a key degradation step. nyxxb.cn

Table 1: Photolysis Half-Lives of 3,5-Dichloroaniline (3,5-DCA) under Various Conditions

Condition Initial Concentration (mg/L) Half-Life Reference
Xenon Lamp 5 49.5 min nyxxb.cn
UV Lamp (254 nm) 5 11.6 min nyxxb.cn
Neutral (pH 7) 5 9.9 min nyxxb.cn
Acidic (pH 4) 5 168 min nyxxb.cn
Alkaline (pH 9) 5 10.7 min nyxxb.cn
Methanol Solvent 5 4.10 h nyxxb.cn
Acetonitrile Solvent 5 2.69 h nyxxb.cn
n-Hexane Solvent 5 0.58 h nyxxb.cn

Hydrolytic Stability Assessments

Hydrolysis is another key process governing the environmental fate of chlorinated anilines. While specific hydrolytic data for this compound is limited, the stability of its primary metabolite, 3,5-dichloroaniline (3,5-DCA), provides essential insights into its persistence in aqueous environments. The N-propyl group can be cleaved from the parent molecule, leading to the formation of 3,5-DCA, whose subsequent stability is of high environmental relevance. nih.govacs.org

The hydrolysis of 3,5-DCA is generally a slow process, indicating its potential for persistence in water systems in the absence of light or microbial activity. nyxxb.cn At an initial concentration of 5 mg/L, the hydrolysis half-life of 3,5-DCA in a neutral solution was determined to be 40.8 days. nyxxb.cn The stability increases under both acidic and alkaline conditions, with half-lives of 77.0 days in acidic solutions and 86.6 days in alkaline solutions. nyxxb.cn The presence of surfactants can also influence hydrolytic stability. Both sodium dodecyl sulfonate (SDS) and cetyl trimethyl ammonium (B1175870) bromide (CTAB) were found to inhibit the hydrolysis of 3,5-DCA, with CTAB showing a stronger inhibitory effect. nyxxb.cn

Table 2: Hydrolysis Half-Lives of 3,5-Dichloroaniline (3,5-DCA) at 25°C

pH Condition Initial Concentration (mg/L) Half-Life (Days) Reference
Neutral (pH 7) 5 40.8 nyxxb.cn
Acidic (pH 4) 5 77.0 nyxxb.cn
Alkaline (pH 9) 5 86.6 nyxxb.cn

Formation and Fate of Environmentally Relevant Metabolites (e.g., 3,5-dichloroaniline)

The environmental transformation of this compound is expected to lead to the formation of several metabolites, with 3,5-dichloroaniline (3,5-DCA) being the most significant. This pathway is analogous to the degradation of several dicarboximide fungicides, such as vinclozolin (B1683831), iprodione (B1672158), and procymidone (B1679156), which all contain the 3,5-dichloroaniline moiety and are known to degrade into 3,5-DCA in the environment. nih.govacs.orgjmb.or.krnih.govtandfonline.comnih.gov

Identification and Characterization of Metabolites

The principal and most-studied environmental metabolite of compounds containing the this compound structure is 3,5-dichloroaniline (3,5-DCA). nyxxb.cnnih.gov This metabolite is formed through the cleavage of the N-propyl group from the parent molecule. 3,5-DCA is a crystalline solid with a water solubility of 759 mg/L at 23°C. nih.gov

Further transformation of 3,5-DCA can occur through processes like photolysis. As noted in photolytic studies, a mono-dechlorinated product of 3,5-DCA was identified when irradiated in an n-hexane solvent, indicating that dechlorination is a potential subsequent degradation step. nyxxb.cn In the case of the fungicide iprodione, photolysis in water can lead to several products, including cyclic isomers and compounds resulting from the elimination of chlorine atoms followed by hydroxylation. nih.gov While not direct metabolites of this compound, these findings illustrate the complex array of transformation products that can arise from chlorinated aniline (B41778) derivatives in the environment.

Environmental Significance of Transformation Products

The formation of 3,5-dichloroaniline (3,5-DCA) from parent compounds like this compound is of significant environmental concern because the metabolite is often more toxic and persistent. nyxxb.cnnih.govjmb.or.kr Studies have consistently shown that 3,5-DCA exhibits greater toxicity to environmental organisms than the fungicides from which it is derived. nih.govjmb.or.kr For example, research on the fungicide vinclozolin concluded that the metabolite 3,5-DCA is more toxic and persistent than the parent molecule. nih.govjmb.or.kr

The accumulation of 3,5-DCA in soil can negatively impact microbial communities. It has been demonstrated that 3,5-DCA, rather than its parent fungicides, is primarily responsible for decreasing the diversity and function of soil microorganisms. Furthermore, toxicity estimations based on the photoproducts of the related fungicide iprodione suggest that its transformation products could be mutagenic, whereas the parent compound is not. nih.gov This highlights the potential for transformation processes to generate metabolites with increased hazardous properties, a critical consideration for the environmental risk assessment of this compound and related compounds.

Table of Mentioned Compounds

Compound Name Abbreviation Molecular Formula
This compound C₉H₁₁Cl₂N
3,5-dichloroaniline 3,5-DCA C₆H₅Cl₂N
Vinclozolin C₁₂H₉Cl₂NO₃
Iprodione C₁₃H₁₃Cl₂N₃O₃
Procymidone C₁₂H₁₁Cl₂NO₂
Sodium dodecyl sulfonate SDS C₁₂H₂₅NaO₄S
Cetyl trimethyl ammonium bromide CTAB C₁₉H₄₂BrN
Methanol CH₄O
Acetonitrile C₂H₃N

Analytical Methodologies for the Detection and Characterization of 3,5 Dichloro N Propylaniline

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 3,5-dichloro-N-propylaniline from reaction mixtures, environmental samples, or other matrices prior to its characterization and quantification.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. The selection of the column and detector is critical for achieving optimal separation and sensitivity.

Methodology: A common approach involves using a fused-silica capillary column, which provides high resolution and efficiency. epa.gov A nonpolar or medium-polarity stationary phase is typically employed for the separation of aniline (B41778) derivatives. For instance, a (5%-Phenyl)-methylpolysiloxane column (often designated as DB-5, SE-54, or equivalent) is suitable for this analysis. researchgate.netnih.gov The analysis is performed with a temperature-programmed oven to ensure the efficient elution of the compound. cdc.gov

Detectors:

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity and sensitivity for nitrogen-containing compounds, making it well-suited for analyzing aniline derivatives and minimizing interference from other compounds in the sample. researchgate.net

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, allowing for definitive identification of the compound based on its mass spectrum and fragmentation pattern. google.comzodiaclifesciences.com

Electron Capture Detector (ECD): Due to the presence of two chlorine atoms, the molecule has a high electron affinity, making ECD a very sensitive detector for this compound. epa.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters

Parameter Value/Description
Column Fused-silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Diphenyl / 95% Dimethylpolysiloxane
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Oven Program 90°C (hold 2 min), ramp at 12°C/min to 270°C, hold 5 min

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing compounds that may have lower volatility or thermal instability. For this compound, a reversed-phase method is typically employed.

Methodology: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) column is a common choice for this type of analysis. researchgate.netrsc.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. docbrown.info The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light. chemicalbook.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Value/Description
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start at 50% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min

| Detector | UV-Vis Diode Array Detector (DAD) at ~245 nm |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and cost-effective method primarily used for monitoring the progress of chemical reactions and for preliminary purity assessments. chemicalbook.com

Methodology: A sample of the compound is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases.

Visualization: Since this compound is colorless, various methods can be used to visualize the separated spots:

UV Light: Silica gel plates often contain a fluorescent indicator that allows aromatic compounds to be seen as dark spots under short-wave UV light (254 nm).

Iodine Chamber: The plate can be placed in a chamber containing iodine crystals. Organic compounds, including anilines, will absorb the iodine vapor and appear as brown or yellow spots. nih.gov

Chemical Stains: Spraying the plate with a staining agent like potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid (PMA) followed by heating can reveal the spots through a chemical reaction.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals for the propyl group and the aromatic ring. The N-H proton signal is also observable, though its chemical shift can be variable.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom, which can be influenced by N-alkylation and the substituents on the aromatic ring. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Atom Type Predicted ¹H Chemical Shift (ppm) & Multiplicity Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (C2, C6) ~6.5 ppm (d) ~112 ppm
Aromatic-H (C4) ~6.7 ppm (t) ~117 ppm
Aromatic-C (C1-N) - ~150 ppm
Aromatic-C (C3, C5-Cl) - ~135 ppm
N-H ~3.8-4.0 ppm (broad s) -
N-CH₂- ~3.1 ppm (t) ~46 ppm
-CH₂-CH₂- ~1.6 ppm (sextet) ~22 ppm
-CH₃ ~1.0 ppm (t) ~11 ppm

Note: These are estimated values based on data for 3,5-dichloroaniline (B42879) and N-propylaniline. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

Methodology: In Electron Ionization (EI) mode, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio for the M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks is approximately 9:6:1.

Fragmentation Pattern: The primary fragmentation pathway for N-alkylanilines is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. For this compound, this would result in the loss of an ethyl radical (•C₂H₅) to form a stable iminium cation.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, confirming the identity of the compound.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z (for ³⁵Cl) Proposed Fragment Ion
203 [M]⁺˙ (Molecular Ion)
174 [M - C₂H₅]⁺ (Alpha-cleavage)
160 [C₆H₄Cl₂N]⁺
146 [C₆H₃Cl₂]⁺

Note: The m/z values correspond to the most abundant isotope of each element. The isotopic pattern for chlorine will be observed for all chlorine-containing fragments. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by probing its electronic and vibrational transitions. mrclab.com Infrared (IR) spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, while ultraviolet-visible (UV-Vis) spectroscopy provides information on electronic transitions within the molecule's chromophore. mrclab.comlibretexts.org

Infrared (IR) Spectroscopy

The key predicted vibrational modes for this compound are detailed below:

N-H Stretching: A moderate to weak absorption band is anticipated in the 3300-3500 cm⁻¹ region, characteristic of the N-H bond in a secondary aromatic amine.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orientjchem.org Aliphatic C-H stretching vibrations from the propyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene (B151609) ring. researchgate.net

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1340 cm⁻¹ range. orientjchem.org

C-H Bending (Aromatic): The out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, strong bands are expected in the 810-900 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond stretching vibrations are expected to produce strong bands in the 600-800 cm⁻¹ region of the spectrum.

Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch Secondary Aromatic Amine 3300 - 3500 Weak to Medium
C-H Stretch Aromatic Ring 3000 - 3100 Medium
C-H Stretch Aliphatic (Propyl) 2850 - 2960 Medium to Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium to Strong
C-N Stretch Aromatic Amine 1250 - 1340 Medium
C-H Out-of-Plane Bend 1,3,5-Trisubstituted Ring 810 - 900 Strong
C-Cl Stretch Aryl Halide 600 - 800 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy orbitals. mu-varna.bg The spectrum of an aniline derivative is characterized by absorptions arising from π→π* transitions within the benzene ring. cdnsciencepub.com The presence of the amino group and chlorine substituents modifies the energy of these transitions, causing shifts in the absorption maxima (λmax). cdnsciencepub.comresearchgate.net

For this compound, the UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or cyclohexane (B81311), is expected to show two main absorption bands:

Primary Band (E2-band): A strong absorption peak is expected around 230-250 nm. This corresponds to a π→π* transition of the benzenoid system.

Secondary Band (B-band): A weaker, broader absorption band is anticipated around 280-300 nm. cdnsciencepub.com This band is also due to a π→π* transition and is characteristic of the aniline chromophore. researchgate.netuchile.cl The presence of chlorine atoms and the N-propyl group will influence its exact position and intensity. A weak n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, though it is often obscured by the stronger π→π* bands. masterorganicchemistry.com

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

Transition Type Predicted λmax (nm) Solvent Associated Chromophore
π→π* (E2-band) ~245 Ethanol/Hexane Dichlorinated Benzene Ring
π→π* (B-band) ~295 Ethanol/Hexane N-Propyl-Anilino Group

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. ijcrt.org The crystal diffracts the X-rays into a unique pattern of reflections, and by measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgncku.edu.tw This map allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, providing unambiguous structural proof. funaab.edu.ng

While a specific crystal structure determination for this compound has not been reported in publicly accessible databases, the crystallographic parameters for its parent compound, 3,5-dichloroaniline, are known. nih.gov The analysis of the 3,5-dichloroaniline structure provides a foundational understanding of the molecular geometry and packing of the dichlorinated aromatic core.

Table 3: Crystallographic Data for the Related Compound 3,5-Dichloroaniline

Parameter Value for 3,5-Dichloroaniline
Chemical Formula C₆H₅Cl₂N
Molecular Weight 162.02 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 3.86 Å, b = 13.91 Å, c = 12.98 Å
Volume (V) 697.1 ų
Molecules per Unit Cell (Z) 4
Database Reference COD ID: 1542848, 1542855 nih.gov

Data sourced from the Crystallography Open Database (COD). The unit cell parameters can vary slightly between different structural determinations.

Advanced Sample Preparation and Extraction Methods from Complex Matrices

The analysis of this compound in environmental and biological samples requires robust sample preparation techniques to isolate the analyte from interfering matrix components and to preconcentrate it to detectable levels. bohrium.com Modern extraction methods are designed to be faster, use less solvent, and be more efficient than traditional techniques like liquid-liquid extraction. chromatographyonline.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples like soil, sediment, and food products. benthamdirect.comdphen1.com PLE uses conventional solvents at elevated temperatures (e.g., 80-150°C) and pressures (e.g., 1500 psi). chromatographyonline.comnih.gov These conditions increase the solubility and diffusion rate of the analyte into the solvent, leading to rapid and thorough extractions with significantly reduced solvent consumption compared to methods like Soxhlet. benthamdirect.com For a compound like this compound in a soil matrix, a mixture of polar and non-polar solvents such as ethyl acetate/methanol or hexane/acetone would likely be effective. nih.govresearchgate.net In-cell cleanup, where a sorbent is added directly to the extraction cell, can be used to selectively remove interferences during the extraction process. researchgate.net

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples, such as water. tesisenred.netfishersci.com The method is based on the partitioning of the analyte between a liquid sample and a solid sorbent packed in a cartridge. mdpi.com For aniline derivatives in aqueous matrices, various sorbents can be employed. hep.com.cn

Reversed-Phase SPE: Sorbents like C18-bonded silica are effective for retaining moderately non-polar compounds from polar matrices via hydrophobic interactions.

Polymeric Sorbents: Styrene-divinylbenzene or other polymeric resins offer high surface area and can retain a broad range of organic compounds, including anilines. tesisenred.net

Carbon-Based Sorbents: Graphitized carbon black (GCB) is particularly effective at removing pigments and retaining planar molecules like aromatic amines through π-π interactions. mdpi.com After loading the sample, interferences are washed away, and the analyte of interest is eluted with a small volume of an appropriate organic solvent (e.g., acetonitrile or methanol), resulting in a cleaner, more concentrated extract for analysis. hep.com.cn

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a standard for extracting pesticide residues from a wide variety of food and agricultural matrices. quechers.eu Given that 3,5-dichloroaniline is a known metabolite of certain pesticides, this method is highly relevant. mdpi.comwikipedia.org The procedure involves two main steps:

Extraction/Partitioning: The sample (e.g., homogenized fruit or vegetable) is first extracted with acetonitrile. The addition of salts (commonly anhydrous magnesium sulfate (B86663) and sodium chloride or sodium acetate) induces phase separation between the aqueous and organic layers and helps drive the analytes into the acetonitrile phase. quechers.eueurl-pesticides.eu

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. A typical combination for aniline-type compounds includes anhydrous magnesium sulfate (to remove residual water) and primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and other polar interferences). researchgate.netnih.gov After vortexing and centrifugation, the final extract is ready for chromatographic analysis. quechers.eu

Table 4: Comparison of Advanced Extraction Methods for this compound

Method Principle Typical Matrices Advantages Common Solvents/Sorbents
Pressurized Liquid Extraction (PLE) Solvent extraction at elevated temperature and pressure. benthamdirect.com Soil, sediment, food, sludge. Fast, low solvent use, automated, high efficiency. chromatographyonline.com Hexane, acetone, ethyl acetate, methanol. dphen1.com
Solid-Phase Extraction (SPE) Analyte partitioning between liquid sample and solid sorbent. mdpi.com Water, beverages, biological fluids. High concentration factor, selective, automated. fishersci.com C18, polymeric resins (e.g., Oasis HLB), GCB, PSA. tesisenred.netmdpi.com
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup. quechers.eu Fruits, vegetables, chives, honey, cereals. mdpi.comresearchgate.netnih.gov Fast, easy, cheap, high throughput, effective for many analytes. eurl-pesticides.eu Acetonitrile; d-SPE with MgSO₄, PSA, C18, GCB. mdpi.comnih.gov

Environmental Fate and Distribution Studies of 3,5 Dichloro N Propylaniline

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility and bioavailability of chemical compounds in the environment are heavily influenced by their adsorption to soil and sediment particles. des.qld.gov.au Adsorption is the process where molecules adhere to the surface of solids, while desorption is the reverse of this process. des.qld.gov.au For aniline (B41778) derivatives, interactions with soil organic matter and clay minerals are key determinants of their sorption behavior.

Recent research has highlighted the significant impact of co-contaminants, such as microplastics, on the environmental behavior of 3,5-DCA. A 2024 study investigated how polyethylene (B3416737) (PE) and polylactic acid (PLA) microplastics affect 3,5-DCA in soil. The results indicated that the presence of these microplastics increased the soil's adsorption capacity for 3,5-DCA. nih.gov This enhanced adsorption can, in turn, reduce the compound's degradation rate. The study found that PE and PLA microplastics prolonged the degradation half-life of 3,5-DCA by 6.24 days and 16.07 days, respectively. nih.gov This suggests that in environments contaminated with microplastics, the persistence of 3,5-DCA and its derivatives could be significantly increased.

The process of adsorption is often characterized by the organic carbon-normalized partition coefficient (Koc). While a specific Koc for 3,5-dichloro-N-propylaniline is not available, the parent fungicide iprodione (B1672158) has a reported Koc of 700, indicating a moderate tendency to adsorb to soil particles. orst.edu Generally, compounds with higher Koc values are less mobile. The adsorption process can be irreversible, where a fraction of the chemical becomes strongly bound to sediment particles and is not easily released back into the solution phase. dss.go.th

Table 1: Effect of Microplastics on the Degradation Half-Life of 3,5-DCA in Soil

Microplastic TypeIncrease in Degradation Half-Life (days)Reference
Polyethylene (PE)6.24 nih.gov
Polylactic Acid (PLA)16.07 nih.gov

Leaching Potential in Terrestrial and Aquatic Environments

Leaching is the process by which water-soluble substances are washed out from soil or waste. It is a primary pathway for groundwater contamination. The leaching potential of a compound is inversely related to its adsorption in soil; strongly adsorbed chemicals are less likely to leach. des.qld.gov.au

Given that the presence of microplastics can increase the adsorption of 3,5-DCA, it is plausible that they would consequently decrease its leaching potential. nih.gov However, the persistence of 3,5-DCA and its resistance to further degradation are significant concerns. wikipedia.org Studies on the parent fungicide procymidone (B1679156) have indicated it has poor mobility and poses a low risk of contaminating groundwater, which may suggest limited mobility for its metabolites as well. mdpi.com

The potential for a substance to leach is dependent on several factors, including its water solubility, its adsorption coefficient (Koc), and environmental conditions such as soil type, soil pH, and rainfall intensity. Without specific experimental data on the solubility and Koc of this compound, its precise leaching behavior remains uncharacterized. However, the known behavior of its parent compound, 3,5-DCA, which can persist in soil, suggests that any potential for leaching would be a long-term concern.

Volatilization and Atmospheric Transport Studies

Volatilization is the transfer of a substance from a liquid or solid state to a gaseous state. For chemicals applied to soil or present in water, volatilization can be a significant route of dispersion into the atmosphere, leading to potential atmospheric transport over long distances. A compound's tendency to volatilize is primarily governed by its vapor pressure and its Henry's Law constant.

There is a significant lack of experimental data regarding the volatilization and atmospheric transport of this compound. For the related compound, 3,5-dichloroaniline (B42879), an estimated vapor pressure of 8.51 x 10⁻³ mm Hg at 25°C has been reported. nih.gov This value suggests a moderate potential for volatilization from dry surfaces. However, without confirmed data for this compound, its contribution to air pollution via volatilization and subsequent atmospheric transport cannot be accurately assessed. This represents a critical data gap in understanding the full environmental distribution of this compound.

Bioavailability and Bioconcentration Potential in Environmental Compartments

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. Bioconcentration is the accumulation of a chemical in an organism to a concentration higher than that in the surrounding environment. These processes are crucial for determining the toxicological risk to ecosystems.

As with adsorption, the bioavailability of 3,5-DCA is influenced by the presence of microplastics. A study using chives (Allium ascalonicum) found that co-exposure to 3,5-DCA and microplastics led to increased residues of 3,5-DCA in the soil and in the chive roots. nih.gov This indicates that microplastics can enhance the compound's accumulation in the root zone, potentially increasing its bioavailability to soil-dwelling organisms and plants. Notably, the study did not find a significant effect on 3,5-DCA residues in the chive stems or leaves, suggesting limited translocation of the compound within the plant. nih.gov Furthermore, the residue levels of 3,5-DCA were consistently higher in soil amended with PLA microplastics compared to PE microplastics. nih.gov

The potential for bioconcentration in aquatic organisms is often estimated using the bioconcentration factor (BCF). There are no experimentally determined BCF values for this compound. For the parent compound, 3,5-dichloroaniline, an estimated BCF of 94 has been suggested, indicating a moderate potential for bioconcentration in aquatic organisms. nih.gov However, this remains an estimation, and further studies are required to determine the actual bioconcentration potential of this compound in various environmental compartments.

Table 2: Effect of Microplastics on 3,5-DCA Bioavailability in a Soil-Chive System

ConditionObservationReference
Co-exposure to 3,5-DCA and Microplastics (PE or PLA)Increased residues of 3,5-DCA in soil and chive roots. nih.gov
Co-exposure to 3,5-DCA and Microplastics (PE or PLA)No significant effect on 3,5-DCA residues in chive stems or leaves. nih.gov
Comparison of Microplastic Types3,5-DCA residues in PLA-amended soil were consistently higher than in PE-amended soil. nih.gov

Role of 3,5 Dichloro N Propylaniline in Advanced Chemical Research

The Untapped Potential of 3,5-Dichloro-N-propylaniline in Organic Synthesis

The unique substitution pattern of this compound, featuring both electron-withdrawing chlorine atoms and an N-propyl group, suggests its utility as a versatile building block in organic synthesis. However, specific applications in the creation of complex molecules are not well-documented.

A Missing Link as a Precursor in Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound provides a potential starting point for the synthesis of novel heterocyclic systems. The presence of the aniline (B41778) nitrogen and the reactive sites on the aromatic ring could, in theory, be utilized in various cyclization reactions to form five, six, or even larger membered rings with diverse functionalities. General synthetic routes for heterocyclic compounds often involve the condensation of anilines with other reagents. nih.govresearchgate.netdss.go.th For instance, reactions with dicarbonyl compounds could lead to the formation of quinoline (B57606) or other fused heterocyclic structures. However, specific research detailing the use of this compound in such synthetic strategies is currently unavailable.

An Unexplored Candidate in Ligand Chemistry and Metal Complexation

The nitrogen atom of the N-propylaniline moiety possesses a lone pair of electrons, making it a potential coordination site for metal ions. The electronic properties of the aromatic ring, influenced by the chloro-substituents, could modulate the coordinating ability of the nitrogen atom and the stability of the resulting metal complexes. beilstein-journals.orgub.edumdpi.com Such complexes could have interesting catalytic or material properties. The synthesis of metal complexes often involves the reaction of a ligand with a metal salt. polympart.irresearchgate.net Despite the theoretical potential for this compound to act as a ligand, there are no specific studies reporting its use in the synthesis of metal complexes or investigating the properties of such compounds.

The Uncharted Territory of this compound in Polymer Science

Substituted anilines are known to be valuable monomers in the synthesis of functional polymers, particularly polyanilines. The substituents on the aniline ring can significantly influence the properties of the resulting polymers. nih.govrsc.org

A Hypothetical Monomer in Polymerization Reactions

The oxidative polymerization of aniline and its derivatives is a common method to produce conducting polymers. nih.gov The presence of the dichloro and N-propyl substituents on this compound would be expected to influence its polymerization behavior and the properties of the resulting polymer. For instance, the substituents could affect the solubility, conductivity, and thermal stability of the polymer. Studies on other N-substituted anilines, such as poly(N-propylaniline), have shown that the substituent can impact the polymer's pH sensitivity and conductivity. researchgate.netresearchgate.net However, there is a lack of specific research on the polymerization of this compound to form substituted polyanilines.

An Uninvestigated Avenue for Modification of Polymer Properties

The incorporation of this compound as a comonomer in polymerization reactions could be a strategy to tailor the properties of other polymers. The specific functionalities of this aniline derivative could impart desired characteristics, such as altered solubility, thermal resistance, or modified electronic properties, to the final material. While the modification of polymer properties through the use of substituted monomers is a well-established concept, polympart.ir the specific effects of incorporating this compound into polymer chains have not been explored in the available scientific literature.

Emerging Research Questions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-alkylanilines is a cornerstone of organic chemistry, yet developing sustainable and efficient methods remains a critical goal. For 3,5-dichloro-N-propylaniline, future research will likely focus on moving beyond traditional multi-step procedures which may involve harsh reagents and generate significant waste.

A promising avenue is the direct N-alkylation of 3,5-dichloroaniline (B42879) with propylating agents. While methods exist for the synthesis of 3,5-dichloroaniline, such as the dechlorination of 2,3,5,6-tetrachloroaniline, and for the N-propylation of aniline (B41778) using catalysts like copper-silica (Cu/SiO2), direct and selective propylation of the dichlorinated aniline core presents a challenge. justia.comprepchem.comresearchgate.net Future research should aim to develop catalytic systems that can achieve high yields and selectivity under mild conditions.

Key research objectives in this area include:

Catalyst Development: Investigating novel transition metal or metal-free catalysts for the direct C-N bond formation between 3,5-dichloroaniline and a propyl source (e.g., 1-propanol (B7761284), propyl halides). Recent advances in photocatalysis and electrocatalysis for C-H amination could offer green alternatives. rsc.org

Alternative Reagents: Exploring the use of more sustainable propylating agents, moving away from potentially hazardous alkyl halides towards alcohols or other bio-based precursors.

A comparative look at synthetic routes for related compounds highlights the potential for innovation.

Table 1: Comparison of Synthetic Approaches for Anilines

Precursor/ReactantProductMethodPotential for this compound
Aniline and 1-PropanolN-propylanilineVapor phase reaction over Cu/SiO2 catalyst researchgate.netHigh, could be adapted for 3,5-dichloroaniline.
2,3,5,6-Tetrachloroaniline3,5-dichloroanilineCatalytic dechlorination with H₂ over Pd/C justia.comprepchem.comProvides the necessary precursor for subsequent N-alkylation.
2,4-dichloroaniline (B164938)3,5-dichloroanilineMulti-step process involving bromination, diazotization, and ammonification google.comMore complex and less atom-economical than direct methods.
Nitroarenes and AlkanesN-alkylanilinesPhotocatalytic C-H amination rsc.orgA modern, sustainable approach that could be explored.

Comprehensive Elucidation of Environmental Transformation Pathways

The widespread use of aniline derivatives in industry necessitates a thorough understanding of their environmental fate. For this compound, it is crucial to investigate its persistence, degradation, and potential transformation products in various environmental compartments.

Research on other alkylanilines and chlorinated anilines indicates that metabolic and environmental degradation can proceed through several pathways, including N-dealkylation, N-hydroxylation, and ring hydroxylation, often mediated by cytochrome P450 enzymes in organisms or by microbial action in soil and water. mit.eduoup.com The presence of chlorine atoms on the aromatic ring can significantly influence the rate and pathway of degradation, sometimes leading to the formation of more persistent or toxic intermediates. researchgate.net

Future research should focus on:

Biodegradation Studies: Identifying microbial consortia or specific bacterial and fungal strains capable of metabolizing this compound. This would involve isolating organisms from contaminated sites and characterizing the enzymatic pathways responsible for breaking down the molecule.

Photodegradation Analysis: Determining the susceptibility of the compound to photodegradation in aquatic systems and the atmosphere. Aniline itself degrades in the atmosphere with a half-life of about 2 hours due to reactions with hydroxyl radicals. The influence of the chloro and propyl substituents on this process needs to be quantified.

Metabolite Identification: Using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the primary transformation products in soil, water, and biological systems. This is essential for a complete risk assessment.

Table 2: Known Environmental Transformation Processes for Related Anilines

CompoundTransformation PathwayKey Intermediates/ProductsEnvironmental Relevance
AnilineAtmospheric degradationNitrosamines, nitrobenzene, nitrophenols Determines atmospheric lifetime and deposition.
AlkylanilinesMetabolic N-hydroxylationN-hydroxyalkylanilines oup.comacs.orgCritical activation step for potential genotoxicity.
AlkylanilinesMetabolic N-dealkylationAniline, corresponding aldehyde tandfonline.comA common detoxification pathway in mammals.
Propanil (herbicide)Biodegradation3,4-dichloroaniline researchgate.netFormation of a more persistent aniline derivative.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and potential toxicity of molecules before their synthesis, aligning with the principles of green chemistry. ecetoc.org For this compound, a combination of Quantum Mechanics (QM) and Quantitative Structure-Activity Relationship (QSAR) models can provide invaluable insights.

Density Functional Theory (DFT) is a robust method for calculating electronic structure, which can elucidate reaction mechanisms and predict spectroscopic properties. pku.edu.cnresearchgate.netjchemrev.comresearchgate.net QSAR models can correlate structural features with biological or toxicological effects, which is particularly useful for screening large numbers of derivatives. nih.gov

Key future research directions include:

DFT Calculations: Performing DFT studies on this compound to calculate its molecular geometry, orbital energies (HOMO/LUMO), electrostatic potential map, and vibrational frequencies. These data can predict sites of reactivity for electrophilic or nucleophilic attack and help interpret experimental spectroscopic data.

Reaction Mechanism Simulation: Modeling potential synthetic and degradation pathways to understand transition states and activation energies, thereby guiding the optimization of reaction conditions.

QSAR Model Development: Building QSAR models for a series of N-alkyldichloroanilines to predict properties like herbicidal activity or aquatic toxicity. This would involve calculating various molecular descriptors and correlating them with experimental data.

Table 3: Application of Computational Methods to Aniline Derivatives

MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT)Predicting molecular basicity of aminesMolecular electrostatic potential, natural atomic orbital energies pku.edu.cn
DFTInvestigating reaction mechanismsTransition states, activation energies for degradation pathways
QSARPredicting herbicidal activityCorrelation of physicochemical parameters with bioactivity nih.gov
QSARAssessing environmental effectsFish toxicity, biodegradability ecetoc.org

Exploration of Structure-Function Relationships in Novel Chemical Applications

The specific substitution pattern of this compound—with two meta-chloro substituents and an N-propyl group—suggests a range of potential applications where fine-tuning of electronic and steric properties is critical. A primary area for investigation is agrochemicals, given that many commercial herbicides are based on chlorinated aniline structures. beilstein-journals.org

The nature and position of substituents on the aniline ring, as well as the identity of the N-alkyl group, are known to be critical determinants of herbicidal efficacy and selectivity. nih.govbcpc.org The 3,5-dichloro pattern, in particular, is found in various biologically active molecules.

Future research should systematically explore:

Agrochemical Screening: Synthesizing and screening this compound and its analogues for herbicidal, fungicidal, or insecticidal activity. Structure-activity relationship (SAR) studies would be crucial to optimize the N-alkyl chain and explore further ring substitutions.

Polymer Science: Investigating the use of this compound as a monomer or building block for novel polymers. Polyanilines and their N-alkylated derivatives are known for their conducting properties and applications in sensors, actuators, and anti-corrosion coatings. acs.org The dichloro-substitution could impart specific properties like enhanced thermal stability or modified electronic characteristics.

Pharmaceutical Intermediates: Evaluating the compound as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications. The aniline scaffold is a common motif in drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.